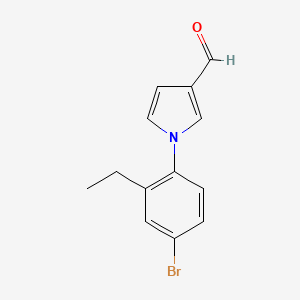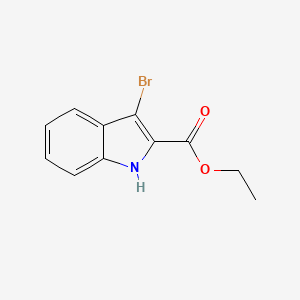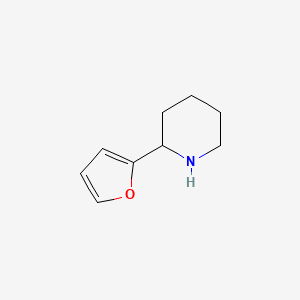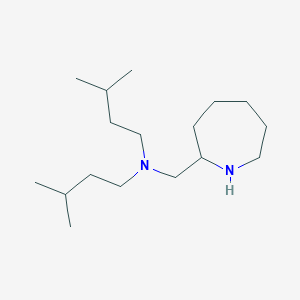
N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine (NAMM-3MBB) is a synthetic organic compound belonging to the class of amines. It is a colorless, water-soluble compound with a molecular weight of 190.3 g/mol. NAMM-3MBB has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study by Fleck et al. (2003) highlights the synthesis of a key intermediate related to N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine, emphasizing its role in the preparation of antibiotics for veterinary pathogens. This research provides insights into efficient and stereoselective synthesis processes (Fleck et al., 2003).
Catalysis and Functionalization
- Research by Payne et al. (2013) demonstrated the catalyzed hydroaminoalkylation for synthesizing α- and β-substituted N-heterocycles. This method involves direct alkylation of unprotected secondary amines, leading to the creation of various N-heterocycles, including azepane derivatives (Payne et al., 2013).
Ionic Liquids and Green Chemistry
- Belhocine et al. (2011) explored the use of azepane as a starting material to synthesize a new family of room temperature ionic liquids. This work contributes to green chemistry by providing alternatives to volatile organic compounds in electrolytes (Belhocine et al., 2011).
Pharmaceutical Applications
- Jain et al. (2016) developed a method for the enantioselective functionalization of amines, including azepanes. This process is crucial for drug discovery, as these aza-heterocycles are common in therapeutic agents (Jain et al., 2016).
Materials Science
- Samerjit et al. (2016) investigated amine-functionalized zeolites, including compounds related to azepane, for their catalytic activity in transesterification, showcasing the material's potential in chemical engineering (Samerjit et al., 2016).
Propriétés
IUPAC Name |
N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2/c1-15(2)9-12-19(13-10-16(3)4)14-17-8-6-5-7-11-18-17/h15-18H,5-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUGWLMGVKKUOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)CC1CCCCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)
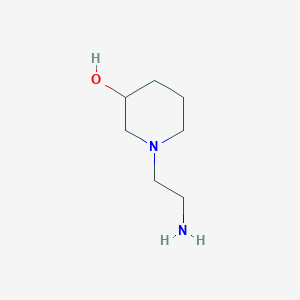

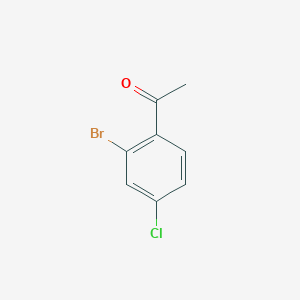
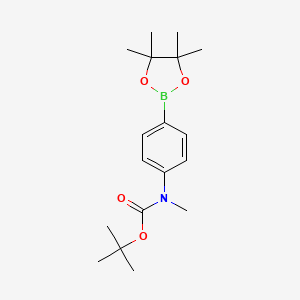
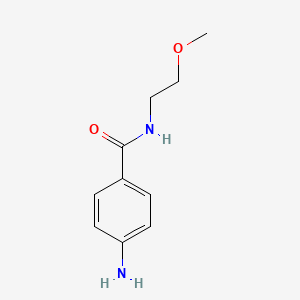
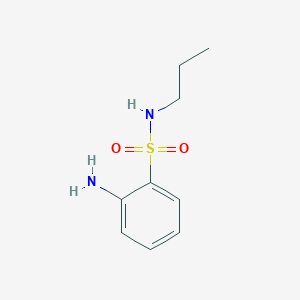

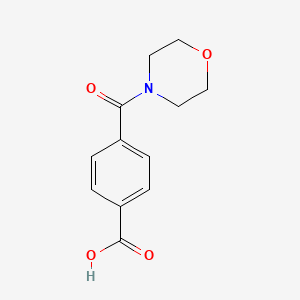
![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)
